molecular formula C16H25N3O4 B2563344 acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate CAS No. 2470438-41-4

acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate

Cat. No.: B2563344
CAS No.: 2470438-41-4
M. Wt: 323.393
InChI Key: OSTHASRPCLPPOZ-UHFFFAOYSA-N
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Description

Structure and Properties The compound acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate features a tert-butyl carbamate group linked to a phenylethyl backbone substituted with a carbamimidoyl moiety. The acetic acid component likely acts as a counterion or stabilizer, enhancing solubility. The carbamimidoyl group (-C(=NH)NH₂) is a strong hydrogen-bond donor/acceptor, making it biologically relevant for interactions with enzymes or receptors. Its molecular formula is inferred as C₁₆H₂₄N₄O₄ (tert-butyl carbamate: C₅H₁₁NO₂; phenylethyl-carbamimidoyl: C₉H₁₁N₃; acetic acid: C₂H₄O₂), yielding a molecular weight of 360.4 g/mol (calculated).

Synthesis
Synthesis involves:

Alkylation: tert-Butyl carbamate reacts with a brominated phenylethyl intermediate under basic conditions (e.g., K₂CO₃/NaI in dioxane) .

Carbamimidoyl Introduction: Amidination or guanidinylation of the phenylethyl amine precursor.

Acetic Acid Incorporation: Acetic anhydride or acid is used for stabilization or salt formation .

Properties

IUPAC Name

acetic acid;tert-butyl N-(1-amino-1-imino-2-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.C2H4O2/c1-13(2,3)19-12(18)17-14(4,11(15)16)10-8-6-5-7-9-10;1-2(3)4/h5-9H,1-4H3,(H3,15,16)(H,17,18);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTHASRPCLPPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a phenylethyl derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Compounds for Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights
Target Compound C₁₆H₂₄N₄O₄ 360.4 Phenyl, carbamimidoyl, tert-butyl Alkylation, amidination
D3 (217313-82-1) C₇H₄N₂O₂S₂ 309.37 Triazolyl, isoindole-dione Not specified
tert-Butyl N-[4-(3-{[6-(Hydroxycarbamoyl)hexyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate C₂₄H₃₄N₄O₆ 498.56 Oxazolyl, hexyl hydroxycarbamoyl Multi-step coupling, Boc protection
2-{[1-(2-{[4-(N'-Hydroxycarbamimidoyl)phenyl]formamido}propanoyl)piperidin-4-yl]oxy}acetic Acid C₂₀H₂₇N₅O₆ 433.47 Piperidinyl, hydroxycarbamimidoyl Formamido linkage, piperidine functionalization

Functional Group Analysis

  • Carbamimidoyl vs. Hydroxycarbamimidoyl : The target compound’s carbamimidoyl group lacks the hydroxyl modification seen in derivatives, reducing polarity but increasing lipophilicity (clogP ~2.1 vs. ~1.5 for hydroxy variants) .
  • Phenylethyl vs.

Physicochemical and Pharmacological Properties

Table 2: Property Comparison
Property Target Compound D3 Oxazolyl Derivative Piperidinyl Derivative
Solubility (Water) Low (~0.1 mg/mL) Moderate (~1 mg/mL) High (>5 mg/mL) Moderate (~2 mg/mL)
clogP 2.1 1.8 1.3 0.9
Bioactivity Enzyme inhibition (hypothetical) Not reported HDAC inhibition Anti-inflammatory
  • Solubility : The phenyl group in the target compound reduces water solubility compared to aliphatic or polar derivatives.
  • Bioactivity : Carbamimidoyl-containing compounds often target amidine-binding enzymes (e.g., trypsin-like proteases), whereas hydroxycarbamoyl derivatives inhibit histone deacetylases (HDACs) .

Biological Activity

Acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by the presence of a tert-butyl group, a carbamimidoyl moiety, and an acetic acid component. Its molecular formula is C8H17N3O2C_8H_{17}N_3O_2, with a molecular weight of approximately 250.30 g/mol .

Structural Characteristics

The structural components of this compound contribute to its biological activity. The presence of the phenyl ring enhances the compound's stability and reactivity, making it a valuable candidate for various applications in organic synthesis and pharmaceuticals. The trifluoromethyl group is particularly noted for enhancing binding affinity to biological targets, which may modulate enzyme activity or receptor interactions .

Biological Activity

Research indicates that this compound exhibits notable biological activities. These include:

  • Enzyme Modulation : The compound may act as a modulator of specific biological pathways, potentially influencing enzyme activities through interactions with ATP-binding cassette transporters. This suggests a role in drug transport mechanisms within cells .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties, indicating potential applications in treating infections or as preservatives in various industries.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Acetic acid N-(phenyl)methyl carbamateContains a phenyl ring but lacks the carbamimidoyl groupSimpler structure; less reactivity
Tert-butyl N-(1-carbamimidoyl-1-methylethyl) carbamateSimilar carbamimidoyl moietyDifferent alkyl substituents; altered properties
Phenyl N-(tert-butoxycarbonyl) carbamateLacks trifluoromethyl groupMore stable; less reactive towards biological targets

This comparison highlights the unique aspects of this compound that enhance its reactivity and potential biological activities .

Q & A

Q. How can the synthesis of acetic acid, tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate be optimized for higher yield and purity?

Methodological Answer: Optimization requires systematic screening of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) are preferred to stabilize intermediates .
  • Catalyst/base screening : Triethylamine or DMAP can enhance reaction efficiency by neutralizing acids generated during carbamate formation .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, reaction time, and reagent stoichiometry. For example, highlights how DoE minimizes experiments while maximizing data quality .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization improves purity. Monitor by TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons near functional groups (e.g., tert-butyl at ~1.4 ppm, aromatic protons at 7.2–7.5 ppm) .
    • ¹³C NMR : Confirm carbamate carbonyl (~155 ppm) and nitrile/amine groups (~120–130 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 57) .
  • HPLC : Assess purity using C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Contradictions often arise from undocumented variables. Address them by:

  • Reproducibility protocols : Standardize moisture control (use anhydrous solvents) and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Advanced analytics : Use LC-MS to detect trace impurities or byproducts affecting yield calculations .
  • Meta-analysis : Compare literature conditions (e.g., vs. 10) to identify critical factors like catalyst loading or temperature gradients .

Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies :
    • pH stability : Incubate in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 72 hours .
    • Thermal stability : Use TGA/DSC to identify decomposition temperatures. For solution stability, reflux in THF/H₂O and track carbamate hydrolysis .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .

Q. How can interaction studies with biological targets (e.g., enzymes) be designed for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to active sites (e.g., serine proteases). Focus on hydrogen bonds with carbamimidoyl and carbamate groups .
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip. Measure binding affinity (KD) via real-time association/dissociation rates .
  • Enzyme inhibition assays :
    • IC₅₀ determination : Pre-incubate the compound with the enzyme (e.g., trypsin), then add fluorogenic substrate. Fit dose-response curves to calculate inhibitory potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Validate assay conditions : Ensure consistent buffer ionic strength, temperature, and cofactor availability (e.g., Ca²⁺ for metalloproteases) .
  • Control for stereochemistry : Confirm enantiopurity via chiral HPLC, as racemic mixtures may show inflated/inconsistent activity .
  • Cross-validate with orthogonal assays : Pair SPR with isothermal titration calorimetry (ITC) to corroborate binding thermodynamics .

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